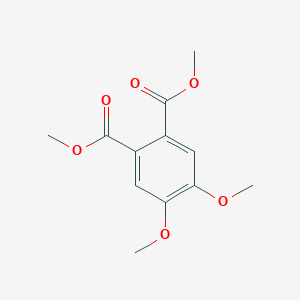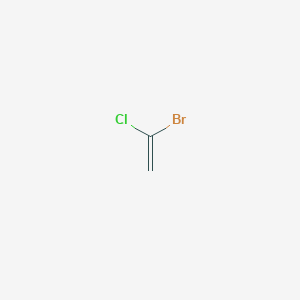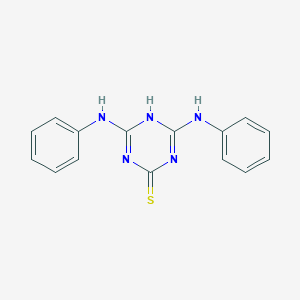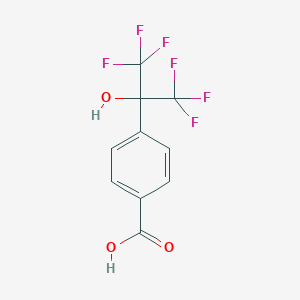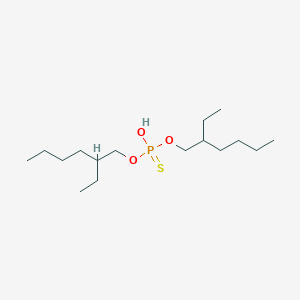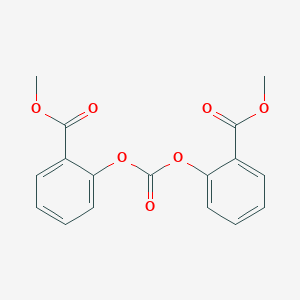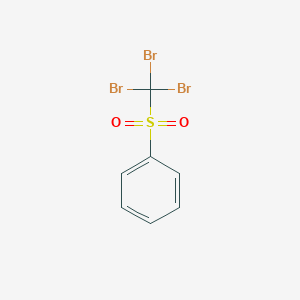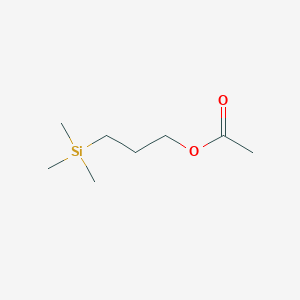
(-)-β-莰烯
描述
Synthesis Analysis
The synthesis of related compounds, such as beta-seleno amides, has been reported using a ring-opening reaction of chiral 2-oxazolines by selenium nucleophiles . This method has been shown to be efficient and yields products containing various functional groups like thioether, alcohol, and ether. Although this synthesis pertains to beta-seleno amides and not directly to (-)-beta-Selinene, the methodology could potentially be adapted for the synthesis of various seleno-containing organic compounds, which may include sesquiterpenes like (-)-beta-Selinene.
Molecular Structure Analysis
The molecular structure of (-)-beta-Selinene would be expected to contain a complex arrangement of carbon atoms typical of sesquiterpenes. The specific structure would likely include multiple rings and perhaps a chiral center, given the prefix "(-)" indicating optical activity. The synthesis of chiral beta-seleno amides suggests that chiral centers are an important feature in related compounds, which could also be relevant to the structure of (-)-beta-Selinene.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to (-)-beta-Selinene. However, the synthesis of beta-seleno amides and their application in palladium-catalyzed asymmetric allylic alkylation indicates that seleno-containing compounds can participate in complex chemical reactions, leading to products with high enantiomeric excess (up to 98% ee). This suggests that (-)-beta-Selinene, if it contains selenium, could also be involved in similar enantioselective reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (-)-beta-Selinene are not described in the provided papers. However, in general, sesquiterpenes are known to be hydrophobic, volatile, and often exhibit optical activity due to the presence of chiral centers. They can have various biological activities and can be found in the essential oils of plants. Betaine, a compound mentioned in one of the papers , is known for its osmoprotective properties, which could be a characteristic of interest if (-)-beta-Selinene has similar properties or if it is used in conjunction with betaine in a biological context.
科学研究应用
使用植物病原真菌进行生物转化
- 倍半萜 β-莰烯可以使用植物病原真菌链格孢菌进行生物转化。此过程涉及在特定位置氧化 β-莰烯,从而产生三羟基-β-莰烯 (Miyazawa、Honjo 和 Kameoka,1997)。
在植物抗逆性中的作用
- 甘氨酸甜菜碱 (GB) 和脯氨酸是响应环境胁迫而积累的两种主要渗透保护剂,它们与植物抗逆性呈正相关。尽管没有直接提及,但 β-莰烯等化合物可能在此过程中发挥作用 (Ashraf 和 Foolad,2007)。
作为潜在抗癌剂的鉴定
- 对紫珠叶的乙醇提取物的 GC-MS 分析鉴定了包括 δ-莰烯在内的几种化合物,这些化合物显示出作为抗癌剂的潜力。这些化合物靶向乳腺癌、肺癌和卵巢癌 (Sanora、Mastura、Handoyo 和 Purnama,2019)。
昆虫食草动物防御
- Hymenaea 叶树脂中的倍半萜碳氢化合物,如 α-和 β-莰烯,对广谱食草动物(如甜菜夜蛾)表现出抑制作用。这表明了对昆虫捕食的潜在防御作用 (Langenheim、Foster 和 McGinley,1980)。
棉花植物油成分
- 在陆地棉中,α-和 β-莰烯是其油的主要成分,表明在该物种的化学多样性中发挥了作用 (Williams 等人,1995)。
玉米对真菌病原体的防御
- 产生 β-莰烯的玉米萜烯合酶 21 在抗真菌防御中起着至关重要的作用。该酶参与 β-香豆酸等非挥发性抗生素的生物合成,促进真菌病原体抗性 (Ding 等人,2017)。
属性
IUPAC Name |
(3S,4aR,8aS)-8a-methyl-5-methylidene-3-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3/t13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVSPTNQHMDJAG-ZNMIVQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(CCCC(=C)C2C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]2(CCCC(=C)[C@H]2C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-beta-Selinene | |
CAS RN |
17066-67-0 | |
| Record name | beta-Selinene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (-)-beta-Selinene?
A1: (-)-beta-Selinene has a molecular formula of C15H24 and a molecular weight of 204.35 g/mol.
Q2: What spectroscopic data is available for the characterization of (-)-beta-Selinene?
A2: (-)-beta-Selinene has been characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Infrared (IR) spectroscopy []. These techniques provide information about its structure, purity, and presence in various plant extracts.
Q3: What are the key chemical properties of (-)-beta-Selinene?
A3: (-)-beta-Selinene is a colorless liquid at room temperature with a characteristic woody and spicy odor. It is a volatile compound, which contributes to its presence in essential oils extracted from plants.
Q4: How stable is (-)-beta-Selinene under various conditions?
A4: Research suggests that (-)-beta-Selinene can undergo degradation during storage, especially at higher temperatures. [] Further studies are needed to fully understand its stability profile under different conditions such as light exposure, pH, and presence of other chemicals.
Q5: What are the potential applications of (-)-beta-Selinene?
A5: Due to its pleasant aroma, (-)-beta-Selinene might be utilized in fragrance compositions for perfumes, cosmetics, and household products. Additionally, its potential biological activities, such as insecticidal properties [], suggest possible applications in pest control and agriculture.
Q6: What biological activities have been reported for (-)-beta-Selinene?
A6: Studies have shown that (-)-beta-Selinene exhibits insecticidal activity against grain storage insects like Sitophilus zeamais and Tribolium castaneum. [] Additionally, research suggests it might possess anti-atherogenic properties, potentially contributing to its traditional use in managing cardiovascular diseases. []
Q7: Have computational methods been used to study (-)-beta-Selinene?
A8: Yes, computational chemistry tools, such as molecular docking, have been employed to investigate the interactions of (-)-beta-Selinene with biological targets. For instance, molecular docking studies suggest that it can bind to the EmrD efflux pump of Escherichia coli, potentially inhibiting its activity and combating multidrug resistance. []
Q8: Are there any Structure-Activity Relationship (SAR) studies available for (-)-beta-Selinene?
A9: While specific SAR studies focusing solely on (-)-beta-Selinene might be limited, research on related sesquiterpenes provides insights into how structural modifications can influence biological activity. For example, studies on aristolochene synthase, an enzyme involved in the biosynthesis of various sesquiterpenes including (-)-beta-Selinene, highlight the impact of specific amino acid residues on product selectivity and the formation of different sesquiterpene structures. [, ]
Q9: Are there any sustainable practices for the production and utilization of (-)-beta-Selinene?
A11: Exploring eco-friendly extraction methods, such as supercritical fluid extraction using carbon dioxide, could minimize the environmental footprint associated with isolating (-)-beta-Selinene from natural sources. [] Additionally, developing efficient synthetic routes could offer a sustainable alternative to relying solely on natural extraction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



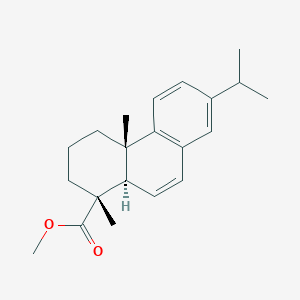
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
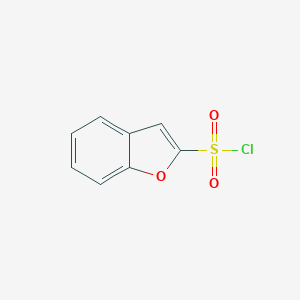
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
